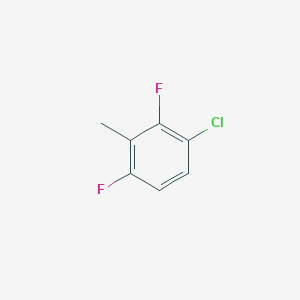
3-Chloro-2,6-difluorotoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2,6-difluorotoluene is an organic compound with the molecular formula C7H5ClF2 It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
3-Chloro-2,6-difluorotoluene can be synthesized through several methods. One common approach involves the halogenation of 2,6-difluorotoluene. The process typically includes the following steps:
Starting Material: 2,6-difluorotoluene.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully monitored and controlled to achieve high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
3-Chloro-2,6-difluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace halogen atoms with other nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed for reduction reactions.
Major Products Formed
Substitution: Formation of various substituted toluenes.
Oxidation: Formation of 3-chloro-2,6-difluorobenzaldehyde or 3-chloro-2,6-difluorobenzoic acid.
Reduction: Formation of 3-chloro-2,6-difluoromethylbenzene derivatives.
科学研究应用
3-Chloro-2,6-difluorotoluene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 3-Chloro-2,6-difluorotoluene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through electrophilic or nucleophilic pathways. The molecular targets and pathways involved are determined by the nature of the substituents and the reaction conditions.
相似化合物的比较
Similar Compounds
2-Fluorotoluene: A derivative of toluene with a single fluorine atom.
4-Chlorotoluene: A derivative of toluene with a single chlorine atom.
2,6-Difluorotoluene: A derivative of toluene with two fluorine atoms at the 2 and 6 positions.
Uniqueness
3-Chloro-2,6-difluorotoluene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents allows for selective reactions and the formation of diverse derivatives, making it valuable in various synthetic and industrial applications.
属性
IUPAC Name |
1-chloro-2,4-difluoro-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRFUKLYOPSDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
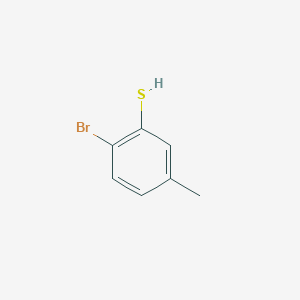
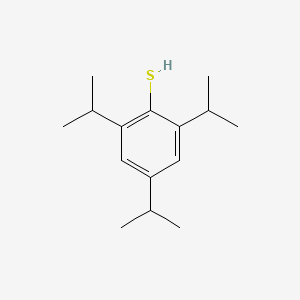
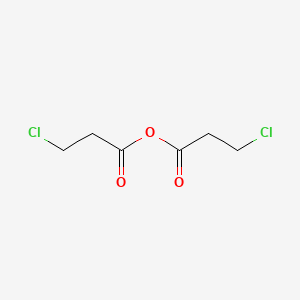
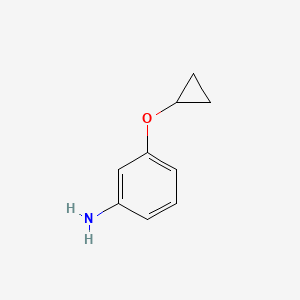
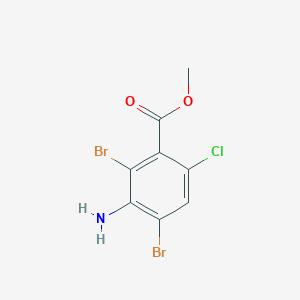
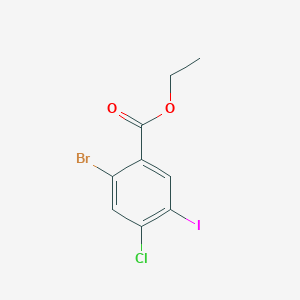
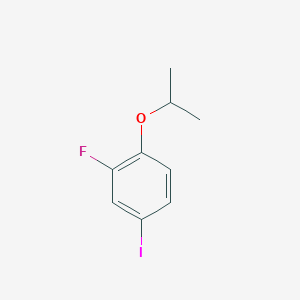
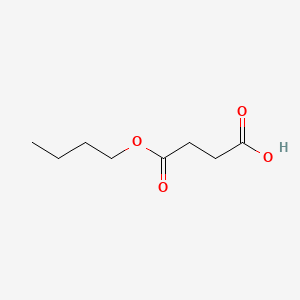
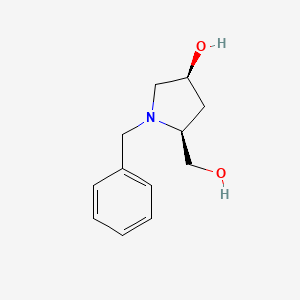

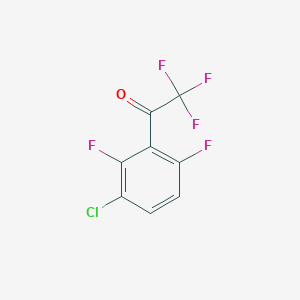
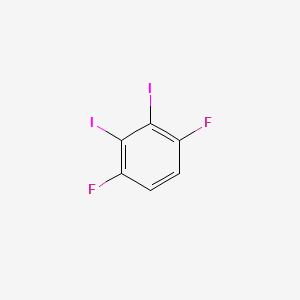
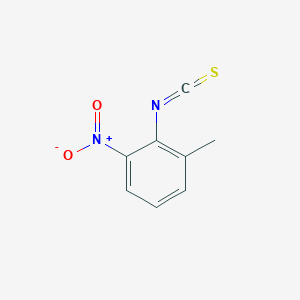
![N-hydroxy-N-[methyl-[6-(methylamino)hexyl]amino]nitrous amide](/img/structure/B7880857.png)
